molecular formula C8H8BN3O2 B13540583 (5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid

(5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13540583
M. Wt: 188.98 g/mol
InChI Key: FRWFGSNOOIYNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its versatility and utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of 3-(pyridin-2-yl)-1H-pyrazole with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid is unique due to its specific structure, which combines a pyrazole ring with a pyridine ring and a boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(5-pyridin-2-yl-1H-pyrazol-4-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5,13-14H,(H,11,12)

InChI Key

FRWFGSNOOIYNRS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NN=C1)C2=CC=CC=N2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.